1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene
Overview
Description
1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene is an organic compound with the molecular formula C7H3Cl2F3O It is a halogenated aromatic compound, characterized by the presence of chlorine and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene typically involves halogenation reactions. One common method includes the reaction of 1,3-dichloro-2-fluorobenzene with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired substitution occurs efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of reactive halogenated intermediates and the need to control by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can engage in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alkoxides, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the benzene ring .
Scientific Research Applications
1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes. The specific pathways involved depend on the context of its application, such as enzyme inhibition or activation in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-2-fluorobenzene
- 1,3-Dichloro-5-fluorobenzene
- 1,3-Dichloro-2-(difluoromethoxy)-5-fluorobenzene
Uniqueness
1,3-Dichloro-5-difluoromethoxy-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms along with a difluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in chemical and biological systems .
Properties
IUPAC Name |
1,3-dichloro-5-(difluoromethoxy)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOPOOGZOAVDLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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